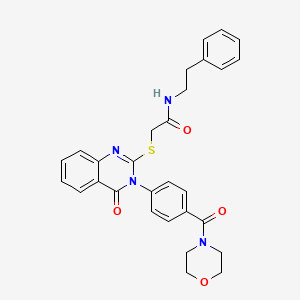
2-((3-(4-(morpholine-4-carbonyl)phenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(4-(morpholine-4-carbonyl)phenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C29H28N4O4S and its molecular weight is 528.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((3-(4-(morpholine-4-carbonyl)phenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-phenethylacetamide is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is N-(2-chlorophenyl)-2-{3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl}sulfanylacetamide . Its molecular formula is C27H23ClN4O4S, with a molecular weight of approximately 500. The structure features a quinazolinone core, morpholine group, and a phenethylacetamide moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The quinazolinone scaffold is known for its ability to inhibit certain kinases, which are critical in cancer progression and other diseases.
- Kinase Inhibition : The compound has been shown to inhibit Bruton's tyrosine kinase (BTK), an important target in the treatment of B-cell malignancies. Studies indicate that it binds irreversibly to the active site of BTK, preventing its phosphorylation activity, which is crucial for B-cell receptor signaling .
- Apoptosis Induction : In cellular studies, treatment with this compound has resulted in the induction of apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
Anticancer Activity
A study evaluating the compound's anticancer properties demonstrated significant growth inhibition in several cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U2932 | <30 | BTK inhibition and apoptosis induction |
| Pfeiffer | <30 | BTK inhibition and cell cycle arrest |
| MCF7 (breast cancer) | 15 | Induction of apoptosis |
Case Studies
- Study on BTK Inhibition : Liang et al. (2017) reported that the compound exhibited an IC50 value of 7 nM against BTK in KINOMEscan assays, highlighting its selectivity and potency against this target. The study also noted that it completely inhibited the activity of other kinases like BMX and JAK3 at higher concentrations .
- Apoptotic Effects : In another study involving U2932 and Pfeiffer cells, the compound was shown to trigger apoptosis through the activation of caspase pathways, leading to cell death. This suggests its potential utility in treating B-cell malignancies .
Therapeutic Potential
Given its mechanism of action and biological activity profile, this compound shows promise as a therapeutic agent in oncology, particularly for B-cell-related cancers. Further research is warranted to explore its efficacy in clinical settings.
Propriétés
IUPAC Name |
2-[3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4S/c34-26(30-15-14-21-6-2-1-3-7-21)20-38-29-31-25-9-5-4-8-24(25)28(36)33(29)23-12-10-22(11-13-23)27(35)32-16-18-37-19-17-32/h1-13H,14-20H2,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWONQGVXCKFMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N=C3SCC(=O)NCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














